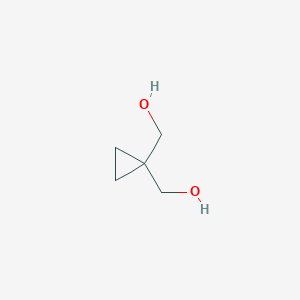

1,1-Bis(hydroxymethyl)cyclopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-(hydroxymethyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAINYZJQSQEGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399327 | |

| Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39590-81-3 | |

| Record name | 1,1-Cyclopropanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39590-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyclopropane-1,1-diyl)dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropane-1,1-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,1-Bis(hydroxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(hydroxymethyl)cyclopropane (CAS No: 39590-81-3) is a unique diol featuring a strained cyclopropane ring. This structural motif imparts distinct chemical properties, making it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry. Its rigid three-membered ring serves as a scaffold for designing bioactive molecules, while the two primary hydroxyl groups offer reactive sites for derivatization.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its role in relevant biological pathways, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. The data indicates that it is a high-boiling liquid at room temperature.[1][2] However, some suppliers describe it as a white to off-white crystalline solid, which may refer to its state at lower temperatures or variations in purity.[2]

Identification and Structure

| Identifier | Value |

| CAS Number | 39590-81-3[1][2][3] |

| Molecular Formula | C₅H₁₀O₂[1][2] |

| Molecular Weight | 102.13 g/mol [1][2][3] |

| IUPAC Name | [1-(hydroxymethyl)cyclopropyl]methanol[4] |

| Synonyms | Cyclopropanedimethanol, (1-Hydroxymethylcyclopropyl)methanol[1][3] |

| SMILES | OCC1(CO)CC1[3][5] |

| InChI Key | YAINYZJQSQEGND-UHFFFAOYSA-N[3][5] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Liquid or white to off-white crystalline solid | [1][2] |

| Boiling Point | 235-236 °C (lit.) | [1][2][3][6] |

| Density | 1.065 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index (n20/D) | 1.4700 (lit.) | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1][2][7] |

| Vapor Pressure | 0.00601 mmHg at 25°C | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| pKa (Predicted) | 14.80 ± 0.10 | [1] |

| LogP | -0.24880 | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a dialkyl 1,1-cyclopropanedicarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Reaction: Dimethyl 1,1-cyclopropanedicarboxylate → this compound

Materials:

-

Dimethyl 1,1-cyclopropanedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated sodium sulfate (Na₂SO₄) solution

-

Ethyl acetate (EtOAc) for chromatography

Procedure: [2]

-

A solution of dimethyl-1,1-cyclopropanedicarboxylate (1 equivalent) in anhydrous ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄, 3 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours.

-

The reaction is then carefully quenched by cooling the mixture back to 0 °C and slowly adding a saturated aqueous solution of sodium sulfate (Na₂SO₄).

-

The resulting precipitated solid (aluminum salts) is removed by filtration and washed thoroughly with tetrahydrofuran (THF).

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, using ethyl acetate as the eluent, to yield pure this compound.[2]

Confirmation: The structure of the final product can be confirmed using spectroscopic methods such as ¹H NMR and mass spectrometry. For example, the ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the hydroxymethyl protons and the cyclopropane ring protons.[2] The mass spectrum (electrospray ionization) would show the corresponding molecular ion peak (e.g., [M+Na]⁺).[2]

General Purification Protocol: Column Chromatography

For high-purity requirements, column chromatography is an effective purification method.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Solvent system (e.g., Ethyl acetate/Hexane or Pentane/Diethyl ether mixture)

-

Glass chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent (a less polar solvent system like Hexane/Ethyl Acetate 8:2 might be a starting point).

-

Pack the chromatography column with the silica slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin elution with the solvent system, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Applications in Drug Development & Relevant Pathways

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent itself due to its ability to inhibit key enzymes in inflammatory pathways.[1][2]

Inhibition of 5-Lipoxygenase Pathway

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX).[1][2] The 5-LOX enzyme is a critical component of the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent mediators of inflammation.[1] By inhibiting this enzyme, the compound can potentially mitigate inflammatory responses, making it a target for the treatment of conditions like asthma and other inflammatory diseases.[1] It is a key intermediate in the synthesis of Montelukast, a leukotriene receptor antagonist.[3]

Caption: 5-Lipoxygenase pathway and point of inhibition.

General Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against 5-LOX.

Principle: The activity of 5-LOX is measured by monitoring the formation of its products from a substrate like linoleic or arachidonic acid. The inhibition is determined by the differential decrease in absorbance at 234 nm between a control and the test sample.[8]

Materials:

-

Soybean lipoxygenase (or purified human 5-LOX)

-

Linoleic acid or Arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (0.1 M, pH 7.4)[8][9]

-

This compound (test inhibitor)

-

Known 5-LOX inhibitor (e.g., Nordihydroguaiaretic acid - NDGA) as a positive control

-

UV-Vis Spectrophotometer

-

Prepare solutions of the 5-LOX enzyme, substrate, and test inhibitor in the appropriate buffer.

-

In a cuvette, incubate the 5-LOX enzyme with a specific concentration of this compound for a set period (e.g., 3-5 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiate the enzymatic reaction by adding the substrate (linoleic or arachidonic acid).

-

Immediately monitor the change in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).

-

A control reaction is run without the inhibitor to measure 100% enzyme activity.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Caption: General workflow for 5-LOX inhibition assay.

Intermediate in Complex Molecule Synthesis

This compound is utilized as a synthetic intermediate for producing complex molecules, including morphine alkaloids.[1][2] The strained cyclopropane ring and the reactive diol functionality allow it to be incorporated into larger, polycyclic frameworks that are characteristic of such natural products.

Caption: Use in complex molecule synthesis.

Safety Information

This compound is classified as an eye irritant.[3][4] Standard laboratory safety precautions should be taken when handling this chemical.

-

Hazard Statement: H319 - Causes serious eye irritation.[3][4]

-

Precautionary Statements: P264, P280, P305+P351+P338[4]

-

Personal Protective Equipment: Eye shields, gloves, and appropriate respiratory protection are recommended.[3][5]

Conclusion

This compound is a versatile chemical compound with significant potential in synthetic and medicinal chemistry. Its well-defined physical properties, established synthesis protocols, and demonstrated role as an enzyme inhibitor and a synthetic building block make it a valuable tool for researchers and drug development professionals. The unique structural features of this molecule will likely continue to inspire novel applications in the design and synthesis of complex, biologically active compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 39590-81-3 [chemicalbook.com]

- 3. GB2312896A - Synthesis of this compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Morphine Alkaloids and Derivatives [ouci.dntb.gov.ua]

- 6. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 7. Synthesis of morphine alkaloids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]

An In-depth Technical Guide to 1,1-Bis(hydroxymethyl)cyclopropane

CAS Number: 39590-81-3 Molecular Formula: C₅H₁₀O₂ IUPAC Name: [1-(hydroxymethyl)cyclopropyl]methanol

This document provides a comprehensive technical overview of 1,1-Bis(hydroxymethyl)cyclopropane, a versatile bifunctional molecule. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide covers its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature. Its strained cyclopropane ring and two primary hydroxyl groups make it a valuable and reactive building block in chemical synthesis.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 235-236 °C (lit.) | [2] |

| Density | 1.065 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.4700 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3] |

| Vapor Pressure | 0.00601 mmHg at 25°C | |

| pKa | 14.80 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | |

| Storage | Store sealed in a dry place at room temperature. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectrum Type | Data | Reference |

| ¹H NMR | (300 MHz, CDCl₃): δ 4.02 (s, 2H, -OH), 3.56 (s, 4H, -CH₂-), 0.48 (s, 4H, cyclopropyl CH₂) | [2] |

| Mass Spectrum | (Electrospray Ionization, ES): m/z 125 [M+Na]⁺ | [2] |

| Infrared (IR) | An experimental ATR-IR spectrum is available for reference on SpectraBase (from Aldrich). Key expected absorptions include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and C-O stretches (~1050 cm⁻¹). | [4] |

| ¹³C NMR | Experimental ¹³C NMR data for this specific compound is not readily available in the cited literature. Based on its symmetrical structure, three signals would be expected: one for the two equivalent -C H₂OH carbons, one for the quaternary cyclopropyl carbon, and one for the two equivalent cyclopropyl -C H₂- carbons. |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the reduction of 1,1-cyclopropanedicarboxylate esters. Two main methods are highlighted below: a laboratory-scale reduction using a metal hydride and an industrially-oriented catalytic hydrogenation process.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is suitable for laboratory-scale synthesis and provides a high yield of the target diol.

Reaction: Dimethyl 1,1-cyclopropanedicarboxylate → this compound

Materials:

-

Dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (3.0 eq)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Ethyl acetate (EtOAc) for chromatography

Procedure:

-

To a stirred solution of dimethyl-1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous diethyl ether (approx. 25 mL per 5 mmol of ester) at 0 °C under an inert atmosphere, add lithium aluminum hydride (3.0 eq) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of Na₂SO₄.

-

A solid precipitate (aluminum salts) will form. Filter this solid through a pad of Celite and wash it thoroughly with THF or EtOAc.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with ethyl acetate to afford this compound as a clear liquid.[2]

Caption: Workflow for LiAlH₄ Reduction Synthesis.

Process Overview: Catalytic Hydrogenation

For larger-scale production, catalytic hydrogenation is preferred as it avoids the use of complex metal hydrides and simplifies product workup.[5]

Reaction: 1,1-Cyclopropanedicarboxylic ester → this compound

Process Conditions:

-

Catalyst: Copper oxide (CuO) supported on various metal oxides such as ZnO, Cr₂O₃, MgO, Al₂O₃, or SiO₂.[5]

-

Reactant Phase: Gas-solid-phase. The ester starting material is vaporized in a stream of hydrogen gas.

-

Temperature: Approximately 100-200 °C.[5]

-

Pressure: 1-15 atmospheres of H₂.[5]

General Procedure: A stream of hydrogen gas is passed through the warmed (50-60 °C) liquid 1,1-cyclopropanedicarboxylic ester to carry the ester vapor to a heated catalyst bed. The gas-phase reaction occurs on the surface of the heterogeneous catalyst, reducing the ester groups to the corresponding diol. This continuous process is more amenable to industrial scale-up compared to the stoichiometric hydride reduction.[5]

Applications in Drug Development and Research

The unique, rigid cyclopropane scaffold and the presence of two reactive hydroxyl groups make this compound a valuable intermediate in medicinal chemistry.

Intermediate for Montelukast Synthesis

This compound is a key building block in the multi-step synthesis of Montelukast (Singulair®).[5] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[6][7][8] The cyclopropane moiety is integral to the final structure of the drug, which blocks the action of leukotriene D4 on the CysLT1 receptor in the lungs, leading to reduced inflammation and bronchoconstriction.[4]

Caption: Role as an Intermediate for Montelukast.

Inhibitor of 5-Lipoxygenase

The compound itself has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme is critical in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound can prevent the conversion of arachidonic acid into leukotrienes, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.

Caption: Inhibition of the 5-Lipoxygenase Pathway.

Intermediate for Alkaloid Synthesis

This compound also serves as a synthetic intermediate in the production of certain morphine alkaloids. These complex molecules are the basis for a range of essential medications, particularly potent analgesics.[2]

Safety and Handling

Proper safety precautions must be observed when handling this compound.

| Safety Aspect | Information | Reference |

| GHS Hazard Statement | H319: Causes serious eye irritation. | [1][3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |

| Storage Class | 10: Combustible liquids | [3] |

| WGK (Germany) | 3: Highly hazardous to water | [3] |

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 39590-81-3 [chemicalbook.com]

- 3. This compound | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR spectrum [chemicalbook.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0299352) [np-mrd.org]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound(39590-81-3) 1H NMR spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 1,1-Bis(hydroxymethyl)cyclopropane

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 39590-81-3). The information is curated for professionals in research and development, particularly in the pharmaceutical industry where this compound serves as a key intermediate.

Core Physical and Chemical Properties

This compound is a versatile building block in organic synthesis.[1][2] Its unique strained cyclopropane ring and the presence of two primary hydroxyl groups make it a valuable intermediate in the synthesis of various compounds, including morphine alkaloids and as an inhibitor of 5-lipoxygenase.[1][2] The physical state of the compound has been described as both a liquid and a white to off-white crystalline solid, suggesting that its appearance may vary depending on purity and conditions.[1][3]

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | - | - | [1][3][4] |

| Molecular Weight | 102.13 | g/mol | - | [1][4] |

| Boiling Point | 235-236 | °C | (lit.) | [1][3] |

| Density | 1.065 | g/mL | at 25 °C (lit.) | [1][3] |

| Refractive Index | 1.4700 | - | n20/D (lit.) | [1] |

| Flash Point | >110 (>230) | °C (°F) | closed cup | [5] |

| Vapor Pressure | 0.00601 | mmHg | at 25°C | [1] |

| pKa | 14.80 ± 0.10 | - | Predicted | [1] |

| Solubility | Slightly Soluble | - | Chloroform, Ethyl Acetate | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in further research and development.

Synthesis via Reduction with Lithium Aluminum Hydride

A common laboratory-scale synthesis involves the reduction of a diester, such as dimethyl 1,1-cyclopropanedicarboxylate.[2]

Procedure:

-

In a reaction vessel, a solution of dimethyl-1,1-cyclopropanedicarboxylate (5.01 mmol) in diethyl ether (20 mL) is prepared and cooled to 0 °C.[2]

-

Lithium aluminum hydride (LiAlH₄, 15.0 mmol) is added to the solution in portions at 0 °C.[2]

-

The reaction mixture is then stirred at room temperature for 4 hours.[2]

-

Following the reaction, the mixture is quenched by the addition of a saturated sodium sulfate (Na₂SO₄) solution at 0 °C.[2]

-

The resulting precipitate is removed by filtration and washed with tetrahydrofuran (THF).[2]

-

The filtrate is concentrated, and the crude product is purified by column chromatography using ethyl acetate as the eluent to yield this compound.[2]

Catalytic Hydrogenation Synthesis

An alternative industrial-scale synthesis involves the catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester.[6]

Procedure:

-

The vapor of a 1,1-cyclopropanedicarboxylic ester is passed through a catalyst bed in a stream of hydrogen gas.[6]

-

The catalyst is typically a copper-based catalyst, such as Cu/ZnO.[6]

-

The reaction is conducted at a temperature of approximately 100-200°C and a pressure of 1-15 atmospheres of H₂.[6]

Diagrams and Workflows

Visual representations of synthetic pathways and experimental workflows can aid in the understanding of the processes involved.

Caption: Synthesis of this compound.

Caption: Experimental workflow for physical property determination.

References

- 1. Cas 39590-81-3,this compound | lookchem [lookchem.com]

- 2. This compound | 39590-81-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. GB2312896A - Synthesis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1,1-Bis(hydroxymethyl)cyclopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Bis(hydroxymethyl)cyclopropane (CAS No. 39590-81-3), a versatile intermediate in the synthesis of pharmaceuticals, including morphine alkaloids and as a 5-lipoxygenase inhibitor.[1] Understanding its solubility is critical for its application in chemical synthesis, purification, and formulation development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its structure, featuring a compact cyclopropane ring with two hydrophilic hydroxymethyl groups, imparts a unique solubility profile. The presence of two hydroxyl groups allows for hydrogen bonding, which significantly influences its solubility in polar solvents.

Key Physicochemical Data:

-

Molecular Formula: C₅H₁₀O₂

-

Molecular Weight: 102.13 g/mol [1]

-

Boiling Point: 235-236 °C[1]

-

Density: 1.065 g/mL at 25 °C[1]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and available qualitative data, a general solubility profile can be inferred. The compound is known to be soluble in water, alcohols, and ether solvents, and slightly soluble in chloroform and ethyl acetate.[1][2]

The following table summarizes the expected solubility of this compound in various classes of organic solvents, based on chemical principles and available information.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar Solvents | Water, Methanol, Ethanol | High | The two hydroxyl groups can form strong hydrogen bonds with protic solvents. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | The polarity of these solvents can solvate the polar hydroxymethyl groups. |

| Ethereal Solvents | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups of the diol. |

| Halogenated Solvents | Dichloromethane, Chloroform | Slight to Moderate | The compound is reported to be slightly soluble in chloroform.[1] Polarity is moderate. |

| Ester Solvents | Ethyl Acetate | Slight | The compound is reported to be slightly soluble in ethyl acetate.[1] |

| Nonpolar Solvents | Hexane, Toluene | Low | The significant polarity from the two hydroxyl groups results in poor miscibility with nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gas chromatography (GC) analysis.

1. Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, PTFE)

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column

-

Volumetric flasks and syringes for standard preparation

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved diol is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved diol to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the withdrawn sample through a 0.22 µm syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the GC method.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.

-

The concentration range of the standards should bracket the expected concentration of the diluted saturated solution.

-

-

Gas Chromatography (GC) Analysis:

-

Analyze the prepared standard solutions and the diluted sample solution by GC-FID.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Stability and Reactivity of 1,1-Bis(hydroxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(hydroxymethyl)cyclopropane is a key bifunctional building block in modern organic synthesis, most notably as an essential intermediate in the preparation of the asthma medication Montelukast.[1] Its unique strained cyclopropane core and dual primary hydroxyl functionalities impart a distinct combination of stability and reactivity. This guide provides a comprehensive overview of the current understanding of the stability and reactivity of this compound, with a focus on data-driven insights and detailed experimental protocols to support its application in research and development.

Stability Profile

This compound is a crystalline solid that is generally stable under standard laboratory conditions. However, its reactivity is significantly influenced by temperature, pH, and the presence of oxidizing agents.

Thermal Stability

While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not widely available in the public domain, it is understood that this compound possesses moderate thermal stability. DSC has been used to identify thermal degradation thresholds, which are typically above 120°C.[1] Upon decomposition at elevated temperatures, it is expected to release carbon monoxide (CO) and carbon dioxide (CO₂).[2]

pH and Chemical Stability

The stability of this compound is highly dependent on the pH of its environment. It is known to be susceptible to hydrolysis under strongly acidic or basic conditions. One study has shown that the nitrate ester derivatives of the compound are stable in a phosphate buffer at pH 7.4 for extended periods, suggesting the core structure is stable under these conditions.[3] The presence of strong oxidizing agents should be avoided as they can lead to degradation of the molecule.[2]

Table 1: Summary of Stability Data for this compound

| Parameter | Observation |

| Thermal Stability | Degradation threshold typically > 120°C.[1] |

| pH Stability | Susceptible to hydrolysis in strong acid or base. Stable at pH 7.4.[3] |

| Chemical Stability | Incompatible with strong oxidizing agents.[2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Reactivity Profile

The reactivity of this compound is dominated by its two primary hydroxyl groups, which can undergo a variety of common transformations such as esterification and etherification. The strained cyclopropane ring is generally stable but can be induced to open under specific, typically harsh, conditions.

Etherification

The hydroxyl groups of this compound can be readily converted to ethers. This reaction is a key step in the synthesis of various pharmaceutical intermediates.

A reported method for etherification involves the use of indium tribromide as a catalyst.[4]

-

Reagents: this compound, electrophile (e.g., an alkyl halide), Indium(III) bromide (InBr₃).

-

Solvent: Dichloroethane (DCE).

-

Procedure: To a solution of this compound (1.0 eq) and the electrophile (excess) in DCE, add a catalytic amount of InBr₃ (e.g., 0.03 eq). The reaction mixture is heated to 95°C for several hours. Upon completion, the reaction is cooled, washed with water and brine, dried over magnesium sulfate, and purified by silica gel chromatography.[4]

The Williamson ether synthesis provides another route to ethers, typically under basic conditions.

-

Reagents: this compound, a suitable alkyl halide, and a base such as potassium carbonate (K₂CO₃).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: A mixture of this compound (1.0 eq), the alkyl halide (1.0 eq), and K₂CO₃ (1.0 eq) in THF is stirred at room temperature for 18 hours. The reaction mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.

References

- 1. 1,1-Bis(bromomethyl)cyclopropane | 29086-41-7 | Benchchem [benchchem.com]

- 2. fishersci.dk [fishersci.dk]

- 3. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20190016708A1 - Isoindolinone inhibitors of the mdm2-p53 interaction having anticancer activity - Google Patents [patents.google.com]

In-Depth Technical Guide: Spectral Analysis of 1,1-Bis(hydroxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1,1-Bis(hydroxymethyl)cyclopropane. This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis and analysis, particularly in the fields of medicinal chemistry and material science where this diol is utilized as a versatile building block.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5-4.0 | Singlet (broad) | 2H | Hydroxyl Protons (-OH) |

| 3.56 | Singlet | 4H | Methylene Protons (-CH₂-O) |

| 0.48 | Singlet | 4H | Cyclopropyl Protons (-CH₂-C-CH₂-) |

Solvent: CDCl₃. Instrument Frequency: 300 MHz.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available in Searched Literature | Methylene Carbons (-CH₂-O) |

| Data Not Available in Searched Literature | Quaternary Cyclopropyl Carbon (>C<) |

| Data Not Available in Searched Literature | Methylene Cyclopropyl Carbons (-CH₂-C-CH₂-) |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3300 (broad) | O-H stretch | Indicates the presence of hydroxyl groups. |

| ~2950-2850 | C-H stretch (sp³) | Characteristic of the methylene groups. |

| ~1040 | C-O stretch | Typical for primary alcohols. |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are based on standard laboratory practices for the analysis of diols and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though referencing to the residual solvent peak is also common.

¹H NMR Spectroscopy Parameters:

-

Instrument: 300 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Ambient temperature

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Typically 30-45 degrees

¹³C NMR Spectroscopy Parameters (General Procedure):

-

Instrument: 75 or 125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Ambient temperature

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: Standard proton-decoupled pulse sequence

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Interpretation and Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Discovery and History of 1,1-Bis(hydroxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(hydroxymethyl)cyclopropane, a structurally unique diol, has emerged as a valuable building block in modern organic synthesis, most notably as a key intermediate in the production of the asthma medication Montelukast. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of manufacturing processes for this important compound. Detailed experimental protocols for key synthetic transformations are provided, along with a comparative analysis of different manufacturing routes. Furthermore, this guide explores the applications of this compound, including its role as a 5-lipoxygenase inhibitor, and presents relevant signaling pathways and experimental workflows in a clear, visual format.

Discovery and Historical Perspective

The journey to this compound begins not with the diol itself, but with its dicarboxylic acid precursor. In a landmark 1884 paper, W. H. Perkin reported the synthesis of diethyl cyclopropane-1,1-dicarboxylate.[1][2][3] This was achieved through the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate as a base. This reaction, a foundational discovery in the field of alicyclic chemistry, laid the groundwork for accessing the 1,1-disubstituted cyclopropane motif.

While the exact first synthesis of this compound is not definitively documented in a single, seminal publication, early reports on the chemistry of cyclopropane derivatives suggest its preparation via the reduction of the corresponding dicarboxylic acid or its esters. A notable early mention of the reduction of a 1,1-dicarbethoxycyclopropane to 1,1-bis-(hydroxymethyl)cyclopropane appears in a 1956 publication by Herbert O. House and his colleagues focused on the synthesis of spiropentane.[4] A more detailed investigation and reporting of the synthesis of 1,1-bis(hydroxymethyl)cyclopropanes via lithium aluminum hydride reduction was published in 1981 by R. Verhé and coworkers.[5][6]

The significance of this compound escalated with its identification as a crucial intermediate in the synthesis of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma.[7] This application spurred further research into more efficient and scalable synthetic routes.

Synthetic Methodologies

The preparation of this compound predominantly involves the reduction of a 1,1-cyclopropanedicarboxylate ester. The common precursor, diethyl 1,1-cyclopropanedicarboxylate, is synthesized via the Perkin alicyclic synthesis.

Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

The classical synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base.

Experimental Protocol: Perkin's Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

-

Reagents: Diethyl malonate, 1,2-dibromoethane, sodium ethoxide, absolute ethanol.

-

Procedure: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, is added diethyl malonate with cooling. 1,2-dibromoethane is then added, and the mixture is refluxed. After the reaction is complete, the ethanol is distilled off, and the residue is treated with water to dissolve the sodium bromide. The ester is then extracted with ether, dried, and purified by distillation.

-

Yield: Historically, yields were in the range of 27-40%. Modern adaptations of this procedure, including the use of phase-transfer catalysts, have improved yields significantly.[1]

Reduction of Diethyl 1,1-Cyclopropanedicarboxylate

Three primary methods have been established for the reduction of the diester to this compound.

This is a widely used and effective method for the reduction of esters to alcohols.

Experimental Protocol: LiAlH₄ Reduction of Diethyl 1,1-Cyclopropanedicarboxylate [5][6]

-

Reagents: Diethyl 1,1-cyclopropanedicarboxylate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure: A solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0°C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reaction.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate of aluminum salts is filtered off and washed thoroughly with ether. The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diol.

-

Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Yield: Reported yields are generally high, often exceeding 80%.[8]

This method provides a powerful reducing system capable of reducing esters.

Experimental Protocol: NaBH₄/AlCl₃ Reduction of Diethyl 1,1-Cyclopropanedicarboxylate [4]

-

Reagents: Diethyl 1,1-cyclopropanedicarboxylate, sodium borohydride (NaBH₄), aluminum chloride (AlCl₃), diglyme or another suitable ether solvent.

-

Procedure: A solution of aluminum chloride in diglyme is added to a solution of sodium borohydride in the same solvent. To this freshly prepared reducing agent mixture, a solution of diethyl 1,1-cyclopropanedicarboxylate in diglyme is added. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., hydrochloric acid). The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by vacuum distillation.

-

Yield: Yields for this method are typically in the range of 50-55%.[4]

For large-scale industrial production, catalytic hydrogenation offers a more economical and environmentally friendly alternative to metal hydride reagents.

Experimental Protocol: Catalytic Hydrogenation of Diethyl 1,1-Cyclopropanedicarboxylate [7]

-

Catalyst: Copper-based catalysts, such as copper chromite or copper oxide supported on various materials (e.g., ZnO, Al₂O₃, SiO₂), are commonly used.

-

Reagents: Diethyl 1,1-cyclopropanedicarboxylate, hydrogen gas.

-

Procedure: The hydrogenation is carried out in a high-pressure reactor. The diester and the catalyst are charged into the reactor, which is then pressurized with hydrogen. The reaction is conducted at elevated temperatures (typically 100-200°C) and pressures (ranging from 1-15 atmospheres to higher pressures for some systems).

-

Work-up: After the reaction, the catalyst is removed by filtration, and the product is purified by distillation.

-

Yield: This method can achieve high yields and is well-suited for industrial-scale synthesis.

Applications

Key Intermediate in the Synthesis of Montelukast

The primary industrial application of this compound is as a cornerstone in the multi-step synthesis of Montelukast. The diol is converted into a more reactive intermediate, which is then coupled with the main body of the Montelukast molecule.

5-Lipoxygenase (5-LOX) Inhibitor

This compound and its derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX).[8][9] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, these compounds can potentially mitigate inflammatory responses, making them of interest for the development of new anti-inflammatory drugs.

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A₄ (LTA₄). LTA₄ is then further metabolized to other leukotrienes, such as LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are potent mediators of inflammation. Inhibition of 5-LOX blocks the initial step in this cascade, thereby preventing the production of all downstream leukotrienes.

Data Summary

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [8] |

| Molecular Weight | 102.13 g/mol | [8] |

| Appearance | Colorless liquid or white to off-white solid | [4] |

| Boiling Point | 235-236 °C (lit.) | [8] |

| Density | 1.065 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n²⁰/D) | 1.4700 (lit.) | [8] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 4.02 (s, 2H), 3.56 (s, 4H), 0.48 (s, 4H) | [8] |

| Mass Spectrum (ES) m/z | 125 ([M + Na]⁺) | [8] |

| IR Spectrum | Available from spectral databases | [1] |

Table 2: Comparison of Synthetic Routes to this compound

| Method | Reducing Agent | Typical Solvent | Temperature | Pressure | Typical Yield | Advantages | Disadvantages |

| Lithium Aluminum Hydride Reduction | LiAlH₄ | Diethyl ether, THF | 0°C to reflux | Atmospheric | >80% | High yield, reliable | Use of pyrophoric reagent, difficult workup on large scale |

| Sodium Borohydride/Aluminum Chloride Reduction | NaBH₄/AlCl₃ | Diglyme | Room temp. to gentle heat | Atmospheric | 50-55% | Milder than LiAlH₄, can be more selective | Lower yield, use of corrosive AlCl₃ |

| Catalytic Hydrogenation | H₂ | (Solventless or various) | 100-200°C | 1-15 atm (or higher) | High | Economical, scalable, environmentally friendly | Requires specialized high-pressure equipment, catalyst cost |

Conclusion

From its conceptual origins in the 19th-century explorations of alicyclic chemistry to its current status as a vital component in the pharmaceutical industry, this compound exemplifies the evolution of synthetic organic chemistry. The development of various synthetic methodologies, from early metal hydride reductions to modern catalytic hydrogenation, reflects the ongoing drive for efficiency, safety, and scalability in chemical manufacturing. Its dual role as a key building block for complex pharmaceuticals and as a lead structure for the development of novel anti-inflammatory agents ensures its continued importance in the fields of chemical research and drug development. This guide has provided a comprehensive overview of the history, synthesis, and applications of this versatile molecule, offering valuable insights for professionals in the scientific community.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. GB2312896A - Synthesis of this compound - Google Patents [patents.google.com]

- 8. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,1-Bis(hydroxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1-Bis(hydroxymethyl)cyclopropane, a versatile building block with significant applications in medicinal chemistry and drug development. This document outlines its chemical identity, physical properties, synthesis protocols, and its role as a key intermediate in the synthesis of important pharmaceutical compounds.

Chemical Identity and Synonyms

This compound is a diol featuring a cyclopropane ring. Its unique structural properties make it a valuable component in the synthesis of complex molecules. A comprehensive list of its synonyms and identifiers is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | (1-(hydroxymethyl)cyclopropyl)methanol[1] |

| CAS Number | 39590-81-3[1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C5H10O2[1][2][3][4][5][8][9][10] |

| Common Synonyms | 1,1-Cyclopropanedimethanol[1][2][6][7], Cyclopropanedimethanol[6][8], (Cyclopropane-1,1-diyl)dimethanol[12][13], [1-(Hydroxymethyl)cyclopropyl]methanol[12][13] |

| Other Names | CYCLOPROPYLIDENEDIMETHANOL, CYCLOPROPANE DIMETHANOL, 1,1-Cyclopropyldimethanol[2][8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 102.13 g/mol | [1][2][3][5][6][9][11] |

| Boiling Point | 235-236 °C (lit.) | [2][8][14] |

| Density | 1.065 g/mL at 25 °C (lit.) | [2][8][11][14] |

| Refractive Index | n20/D 1.4700 (lit.) | [2][8][11][14] |

| Flash Point | >230 °F (>110 °C) | [2][8][14] |

| Appearance | Colorless to off-white oil or semi-solid | [2][8] |

Experimental Protocols for Synthesis

Two distinct and detailed experimental protocols for the synthesis of this compound are provided below. These methods offer alternative routes to obtain this valuable intermediate.

Synthesis via Reduction of Dimethyl 1,1-cyclopropanedicarboxylate

This protocol describes the synthesis of 1,1-cyclopropanedimethanol from dimethyl 1,1-cyclopropanedicarboxylate using lithium aluminum hydride as the reducing agent.[3]

Experimental Procedure:

-

To a solution of dimethyl-1,1-cyclopropanedicarboxylate (791 mg, 5.01 mmol) in diethyl ether (20 mL) at 0 °C, add lithium aluminum hydride (LiAlH4, 569 mg, 15.0 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction at 0 °C by the addition of a saturated sodium sulfate (Na2SO4) solution.

-

Filter the precipitated solid and wash it with tetrahydrofuran (THF).

-

Concentrate the filtrate and purify the residue by column chromatography using ethyl acetate (EtOAc) as the eluent.

-

This procedure yields 440 mg (86% yield) of 1,1-cyclopropanedimethanol.[3]

Caption: Synthesis of this compound via reduction.

Synthesis via Gas-Solid Phase Catalytic Hydrogenation

This novel process utilizes the gas-solid phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester to produce this compound.[4]

Experimental Procedure:

-

The starting material, a 1,1-cyclopropanedicarboxylic ester, is placed in a saturator and warmed to approximately 50-60 °C to achieve an adequate vapor pressure.

-

A stream of hydrogen is passed through the saturator, carrying the ester vapor to the catalyst bed.

-

The reaction is conducted at a temperature of about 100-200 °C and a pressure of approximately 1-15 atmospheres of H2.[4]

-

The catalyst consists of copper oxide supported on zinc oxide, chromium (III) oxide, magnesium oxide, aluminum oxide, silicon dioxide, or a mixture thereof.[4]

-

With a catalyst bed of about 0.25g, typical hydrogen flow rates are 2 to 5 L/hr, and ester flow rates are 0.003 to 0.05 mol/hr.[4]

-

The product, this compound, is collected from the gas stream after it exits the reactor.

Caption: Synthesis via gas-solid phase catalytic hydrogenation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical agents. Its rigid cyclopropane core can impart desirable conformational constraints and metabolic stability to drug molecules.

Intermediate for Morphine Alkaloids

This compound is utilized as a synthetic intermediate in the production of morphine alkaloids, which are potent analgesic and sedative medications.[2]

Key Intermediate for Montelukast Sodium

This compound is a key intermediate in the synthesis of montelukast sodium, a leukotriene antagonist used in the treatment of asthma.[4]

Inhibition of 5-Lipoxygenase

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX).[2][3] This enzyme is a critical component of the inflammatory cascade, responsible for the production of leukotrienes. By inhibiting 5-LOX, this compound and its derivatives have the potential to be developed into treatments for various inflammatory conditions.[2]

Signaling Pathway: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a major metabolic route for arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[5] Understanding this pathway is crucial for developing targeted anti-inflammatory therapies.

Upon cellular stimulation, arachidonic acid is released from the cell membrane. The enzyme 5-lipoxygenase, with the help of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate leukotriene A4 (LTA4).[3][5] LTA4 is then further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3][4] These leukotrienes are potent mediators of inflammation.[4]

Caption: The 5-lipoxygenase signaling pathway and its role in inflammation.

References

- 1. biosciencepharma.com [biosciencepharma.com]

- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The role of arachidonic acid metabolites in local and systemic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 9. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. probiologists.com [probiologists.com]

- 11. Arachidonic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Leukotriene - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]

Theoretical Insights into Cyclopropane-1,1-diyldimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane-1,1-diyldimethanol, a unique diol featuring a strained three-membered ring, presents intriguing possibilities in medicinal chemistry and materials science due to its rigid scaffold and potential for specific hydrogen bonding interactions. This technical guide delves into the theoretical studies of this molecule, offering insights into its conformational landscape, spectroscopic signatures, and the computational methodologies employed to investigate these properties. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly accessible literature, this paper extrapolates from established theoretical principles and computational studies of analogous cyclopropane derivatives and diols to provide a comprehensive overview for researchers.

Introduction

Cyclopropane-1,1-diyldimethanol (C₅H₁₀O₂) is an organic compound characterized by a cyclopropane ring geminally substituted with two hydroxymethyl groups.[1][2] This structure imparts a combination of rigidity from the cyclopropane core and flexibility through the rotation of the hydroxymethyl substituents. The presence of two hydroxyl groups allows for the formation of intramolecular and intermolecular hydrogen bonds, which are expected to significantly influence its conformational preferences, physical properties, and biological activity.[2] Understanding the three-dimensional structure and energetic landscape of this molecule is crucial for its application in drug design and as a building block in organic synthesis.

Theoretical and computational chemistry provide powerful tools to elucidate the molecular properties of such compounds, offering predictions of stable conformers, geometric parameters, and spectroscopic data that can guide experimental work.[3] This guide summarizes the expected theoretical characteristics of cyclopropane-1,1-diyldimethanol based on principles of computational chemistry and findings from studies on related molecules.

Conformational Analysis and Intramolecular Hydrogen Bonding

The conformational space of cyclopropane-1,1-diyldimethanol is primarily defined by the rotation of the two C-C-O-H dihedral angles of the hydroxymethyl groups. The key factor governing the relative stability of different conformers is the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Based on theoretical studies of other diols, it is anticipated that conformers allowing for the formation of an intramolecular hydrogen bond will be among the most stable conformations in the gas phase or in nonpolar solvents.[4][5] This interaction would involve one hydroxyl group acting as a hydrogen bond donor and the other as an acceptor, leading to a cyclic arrangement. Such a conformation would "mask" the polar hydroxyl groups, potentially influencing the molecule's lipophilicity and membrane permeability, a critical aspect in drug development.

However, the geometric constraints of the gem-disubstituted cyclopropane ring will influence the ideal geometry of the hydrogen bond. The relatively short distance between the two oxygen atoms, dictated by the tetrahedral geometry of the central carbon atom, may result in a non-linear and consequently weaker hydrogen bond compared to more flexible diols.[4]

Predicted Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. For cyclopropane-1,1-diyldimethanol, we can anticipate key features in its NMR and IR spectra.

NMR Spectroscopy

The ¹H NMR spectrum of cyclopropane-1,1-diyldimethanol is expected to show distinct signals for the cyclopropyl protons and the methylene protons of the hydroxymethyl groups. Theoretical studies on cyclopropane have shown that the ring protons are significantly shielded, appearing at an unusually high field (around 0.22 ppm for cyclopropane itself).[6][7] This shielding is attributed to the unique electronic structure of the cyclopropane ring.[6][7] The protons of the two methylene groups would likely appear as a singlet, or if diastereotopic, as an AB quartet. The chemical shift of the hydroxyl protons would be variable and dependent on concentration and solvent due to intermolecular hydrogen bonding.

The ¹³C NMR spectrum should display signals for the quaternary carbon of the cyclopropane ring, the other two equivalent cyclopropyl carbons, and the methylene carbons.

Vibrational Spectroscopy (IR)

The infrared (IR) spectrum of cyclopropane-1,1-diyldimethanol is expected to be dominated by the vibrational modes of the hydroxyl groups. In a non-hydrogen bonding environment, a sharp O-H stretching band would be expected around 3600-3700 cm⁻¹. However, the presence of intramolecular hydrogen bonding would lead to a red-shift and broadening of this band.[8] The extent of this shift would provide an indirect measure of the hydrogen bond strength. Other characteristic bands would include C-H stretching vibrations of the cyclopropane ring and the methylene groups, as well as C-O stretching and O-H bending modes. Theoretical vibrational analysis can provide a detailed assignment of these vibrational modes.[9]

Computational Methodologies

To obtain reliable theoretical data for cyclopropane-1,1-diyldimethanol, a combination of computational methods is recommended.

Conformational Search

A thorough exploration of the potential energy surface is the first step. This can be achieved through systematic or stochastic conformational search algorithms using computationally less expensive methods like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers.

Geometry Optimization and Energy Calculations

The geometries of the identified conformers should then be optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[10]

-

DFT: Functionals like B3LYP or M06-2X are commonly used for geometry optimizations and energy calculations of organic molecules.

-

MP2: This method provides a better description of dispersion interactions, which can be important for intramolecular hydrogen bonding.

A sufficiently large basis set, such as 6-311+G(d,p) or aug-cc-pVTZ, is crucial to accurately describe the electronic structure and particularly the non-covalent interactions.

Spectroscopic Predictions

Once the optimized geometries of the stable conformers are obtained, their spectroscopic properties can be calculated:

-

NMR: Chemical shifts can be predicted using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level.

-

IR: Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled to improve agreement with experimental data.

Quantitative Data Summary

Table 1: Calculated Relative Energies of Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| H-bonded | B3LYP/6-311+G(d,p) | 0.00 |

| Non-H-bonded | B3LYP/6-311+G(d,p) | 2.5 |

| H-bonded | MP2/aug-cc-pVTZ | 0.00 |

| Non-H-bonded | MP2/aug-cc-pVTZ | 2.1 |

Table 2: Predicted Key Geometric Parameters of the Most Stable Conformer

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.51 Å |

| Bond Length | C-CH₂OH | ~1.52 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | O···H (H-bond) | ~2.1 Å |

| Angle | C-C-C | ~60° |

| Angle | H-O···O (H-bond) | ~150° |

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Data | Feature | Predicted Value |

| IR Frequency | O-H stretch (H-bonded) | ~3450 cm⁻¹ |

| IR Frequency | O-H stretch (free) | ~3650 cm⁻¹ |

| ¹H NMR Shift | Cyclopropane CH₂ | ~0.3 - 0.6 ppm |

| ¹H NMR Shift | -CH₂OH | ~3.5 - 3.8 ppm |

| ¹³C NMR Shift | Quaternary C (ring) | ~20 - 25 ppm |

| ¹³C NMR Shift | CH₂ (ring) | ~5 - 10 ppm |

| ¹³C NMR Shift | -CH₂OH | ~65 - 70 ppm |

Experimental Protocols: A Computational Approach

The "experiments" in this theoretical guide are computational simulations. The following outlines a robust protocol for the theoretical investigation of cyclopropane-1,1-diyldimethanol.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

-

Initial Structure Building: Construct the 3D structure of cyclopropane-1,1-diyldimethanol using a molecular editor.

-

Conformational Search:

-

Perform a systematic scan of the two C-C-O-H dihedral angles in 30° increments.

-

For each starting geometry, perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Cluster the resulting conformers and select the unique structures within a 10 kcal/mol energy window.

-

-

High-Level Optimizations:

-

For each selected conformer, perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

-

Verify that the optimized structures are true minima on the potential energy surface by performing a vibrational frequency calculation (no imaginary frequencies).

-

-

Single-Point Energy Refinement (Optional but Recommended):

-

To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP-optimized geometries using a higher level of theory, such as MP2 with the aug-cc-pVTZ basis set.

-

-

Spectroscopic Predictions:

-

Using the B3LYP/6-311+G(d,p) optimized geometry of the most stable conformer, calculate NMR chemical shifts using the GIAO method.

-

The output of the frequency calculation from step 3 will provide the predicted IR spectrum.

-

Conclusion

Theoretical studies offer a powerful and predictive framework for understanding the structure, stability, and spectroscopic properties of cyclopropane-1,1-diyldimethanol. The presence of a strained cyclopropane ring and two hydroxyl groups suggests a rich conformational landscape dominated by the potential for intramolecular hydrogen bonding. This guide outlines the key theoretical concepts and computational protocols necessary to investigate this molecule, providing a foundation for future experimental and in silico research in drug discovery and materials science. The data presented, while illustrative, highlights the types of quantitative insights that can be gained from such theoretical investigations.

References

- 1. 1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 39590-81-3: 1,1-Cyclopropanedimethanol | CymitQuimica [cymitquimica.com]

- 3. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis for The Journal of Chemical Physics - IBM Research [research.ibm.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,1-Bis(hydroxymethyl)cyclopropane, a valuable building block in medicinal chemistry and materials science, starting from diethyl malonate. The synthesis involves a two-step process: the cyclopropanation of diethyl malonate followed by the reduction of the resulting diester.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including leukotriene antagonists like Montelukast.[1][2] Its rigid cyclopropane core and difunctional nature make it an attractive scaffold for introducing specific spatial arrangements in drug candidates. The synthesis outlined here follows a reliable and scalable route, beginning with the readily available diethyl malonate.

The overall synthetic pathway involves two key transformations:

-

Cyclopropanation: Formation of diethyl 1,1-cyclopropanedicarboxylate by reacting diethyl malonate with a 1,2-dihaloethane in the presence of a base.

-

Reduction: Conversion of the diethyl ester to the target diol, this compound, using a powerful reducing agent.

Experimental Protocols

Part 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This procedure details the formation of the cyclopropane ring via a double alkylation of diethyl malonate.[3][4][5]

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)

-

Absolute Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding clean sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate via the dropping funnel with stirring.

-

Addition of 1,2-Dibromoethane: Add 1,2-dibromoethane dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed by rotary evaporation. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.[6] After filtering off the drying agent, the diethyl ether is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure diethyl 1,1-cyclopropanedicarboxylate.[6]

Part 2: Synthesis of this compound

This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH₄).[7][8][9]

Materials:

-

Diethyl 1,1-cyclopropanedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous diethyl ether or THF.[10] The flask is cooled in an ice bath.

-

Addition of Diester: A solution of diethyl 1,1-cyclopropanedicarboxylate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.[11]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.[12] This is a highly exothermic process and should be performed with extreme caution.

-

Work-up: The resulting precipitate of aluminum salts is filtered off and washed thoroughly with diethyl ether or THF.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. The product can be further purified by distillation or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields